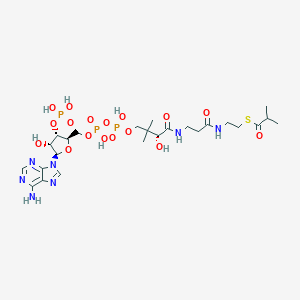

Isobutyryl-CoA

Description

Properties

CAS No. |

15621-60-0 |

|---|---|

Molecular Formula |

C25H42N7O17P3S |

Molecular Weight |

837.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylpropanethioate |

InChI |

InChI=1S/C25H42N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1 |

InChI Key |

AEWHYWSPVRZHCT-NDZSKPAWSA-N |

Isomeric SMILES |

CC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Other CAS No. |

15621-60-0 |

physical_description |

Solid |

Synonyms |

coenzyme A, isobutyryl- isobutyryl-CoA isobutyryl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Odyssey of Isobutyryl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl-coenzyme A (isobutyryl-CoA) is a pivotal intermediate in cellular metabolism, primarily known for its role in the catabolic pathway of the branched-chain amino acid, valine.[1][2][3] Its metabolic fate is intricately linked to the central carbon metabolism, ultimately feeding into the Krebs cycle. Understanding the nuances of this pathway is critical for researchers investigating inborn errors of metabolism, such as this compound dehydrogenase deficiency, and for drug development professionals targeting metabolic pathways in various disease states.[4][5] This technical guide provides a comprehensive overview of the this compound metabolic pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the core processes.

The Core Pathway: From Valine to Succinyl-CoA

The catabolism of valine initiates in the mitochondria and proceeds through a series of enzymatic reactions to generate this compound.[6][7] This molecule then undergoes a canonical three-step enzymatic conversion to propionyl-CoA, which is subsequently carboxylated and isomerized to enter the Krebs cycle as succinyl-CoA.[2][7]

The primary origin of endogenous this compound is the metabolic breakdown of valine.[1] However, exogenous sources like isobutyrate can also be converted to this compound by cellular short-chain acyl-CoA synthetases.[1]

Key Enzymatic Steps:

-

This compound Dehydrogenase (IBD): This mitochondrial flavoenzyme catalyzes the initial and committing step in the pathway, the α,β-dehydrogenation of this compound to methacrylyl-CoA.[4][8] The enzyme, encoded by the ACAD8 gene, belongs to the acyl-CoA dehydrogenase family.[4][9]

-

Enoyl-CoA Hydratase (Crotonase): Methacrylyl-CoA is then hydrated by enoyl-CoA hydratase to form 3-hydroxythis compound.[7]

-

3-Hydroxythis compound Hydrolase (HIBCH): This enzyme catalyzes the removal of coenzyme A from 3-hydroxythis compound, yielding 3-hydroxyisobutyrate (B1249102).[7]

-

3-Hydroxyisobutyrate Dehydrogenase: 3-hydroxyisobutyrate is subsequently oxidized to methylmalonate semialdehyde.

-

Methylmalonate-Semialdehyde Dehydrogenase: This enzyme catalyzes the conversion of methylmalonate semialdehyde to propionyl-CoA.

-

Propionyl-CoA Carboxylase (PCC): A biotin-dependent mitochondrial enzyme, PCC catalyzes the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[10][11] This reaction requires ATP and bicarbonate.[11]

-

Methylmalonyl-CoA Racemase: This enzyme facilitates the epimerization of D-methylmalonyl-CoA to L-methylmalonyl-CoA.

-

Methylmalonyl-CoA Mutase (MUT): The final step involves the vitamin B12-dependent isomerization of L-methylmalonyl-CoA to succinyl-CoA, which can then enter the Krebs cycle.[12][13]

Quantitative Data

The efficiency and substrate specificity of the enzymes in the this compound metabolic pathway are critical for maintaining metabolic homeostasis. The following table summarizes key quantitative data for the primary enzymes involved.

| Enzyme | Substrate | kcat/Km (μM⁻¹s⁻¹) | Km (mM) | Source |

| This compound Dehydrogenase (Human, recombinant) | This compound | 0.8 | - | [8][14] |

| (S)-2-Methylbutyryl-CoA | 0.23 | - | [8][14] | |

| n-Propionyl-CoA | 0.04 | - | [8][14] | |

| Propionyl-CoA Carboxylase | Propionyl-CoA | - | 0.29 | [11] |

| Bicarbonate | - | 3.0 | [11] |

Experimental Protocols

This compound Dehydrogenase (IBD) Activity Assay

Principle: The activity of IBD is determined by measuring the reduction of a fluorescent electron acceptor, the electron transfer flavoprotein (ETF), in the presence of this compound.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.5), 0.1 M KCl, and a known concentration of purified ETF.

-

Enzyme Preparation: Use either purified recombinant IBD or a mitochondrial extract from cells or tissues.

-

Substrate Addition: Initiate the reaction by adding this compound to the reaction mixture.

-

Fluorescence Measurement: Monitor the increase in fluorescence resulting from the reduction of ETF using a fluorescence spectrophotometer with an excitation wavelength of 380 nm and an emission wavelength of 450 nm.

-

Calculation: The rate of fluorescence increase is proportional to the IBD activity.

Propionyl-CoA Carboxylase (PCC) Activity Assay

Principle: PCC activity can be measured by either a radiometric assay that quantifies the incorporation of radiolabeled bicarbonate into propionyl-CoA or by an HPLC-based method that measures the formation of methylmalonyl-CoA.[1][10]

Radiometric Assay:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, MgCl₂, propionyl-CoA, and [¹⁴C]NaHCO₃.[10]

-

Enzyme Source: Use cell lysates (e.g., from phytohemagglutinin-stimulated lymphocytes) or purified PCC.[1]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination: Stop the reaction by adding acid (e.g., trichloroacetic acid), which also removes unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂.[10]

-

Quantification: Measure the radioactivity incorporated into the non-volatile product (methylmalonyl-CoA) using a scintillation counter.[10]

HPLC-Based Assay:

-

Reaction Mixture: Prepare a reaction mixture similar to the radiometric assay but with non-radiolabeled bicarbonate.

-

Enzyme Source and Incubation: Follow the same procedure as the radiometric assay.

-

Sample Preparation: After stopping the reaction, prepare the sample for HPLC analysis, which may involve protein precipitation and filtration.

-

HPLC Analysis: Separate the reaction products using reverse-phase HPLC and quantify the amount of methylmalonyl-CoA produced by monitoring the absorbance at a specific wavelength (e.g., 260 nm).[1]

Methylmalonyl-CoA Mutase (MUT) Activity Assay

Principle: The activity of MUT is determined by measuring the conversion of methylmalonyl-CoA to succinyl-CoA. This can be achieved using an HPLC-based method.[11]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, adenosylcobalamin (a form of vitamin B12), and methylmalonyl-CoA.

-

Enzyme Source: Use purified MUT or cell/tissue extracts.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Sample Preparation: Terminate the reaction and prepare the sample for HPLC.

-

HPLC Analysis: Separate methylmalonyl-CoA and succinyl-CoA using reverse-phase HPLC and quantify their respective amounts. The decrease in methylmalonyl-CoA and the increase in succinyl-CoA are indicative of MUT activity.[11]

Mandatory Visualizations

Caption: Metabolic pathway of this compound from valine to succinyl-CoA.

Caption: Generalized experimental workflows for key enzyme assays.

Conclusion

The metabolic pathway of this compound represents a critical juncture in amino acid catabolism and its connection to central energy production. A thorough understanding of the enzymes, their kinetics, and the methods to study them is paramount for advancing our knowledge in metabolic diseases and for the development of novel therapeutic interventions. This guide provides a foundational resource for researchers and professionals dedicated to unraveling the complexities of cellular metabolism.

References

- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 6. Purification and characterization of methylmalonyl-CoA mutase from Ascaris lumbricoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Dehydrogenase Deficiency (ACAD8 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]

- 10. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 11. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Propionyl-CoA Carboxylase Alpha (PCCα) Detection Kit (Enzyme-Linked Immunosorbent Assay) - Alta DiagnoTech [altadiagnotech.com]

- 14. Identification of this compound dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isobutyryl-CoA and its Role in Histone Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-translational modifications (PTMs) of histone proteins are a critical mechanism for regulating chromatin structure and gene expression. While histone acetylation is well-characterized, a growing repertoire of other short-chain acylations are being discovered, revealing a nuanced and intricate link between cellular metabolism and epigenetic control. This technical guide focuses on a recently identified PTM, lysine (B10760008) isobutyrylation (Kibu), and the role of its donor molecule, isobutyryl-CoA.

This compound is a key metabolic intermediate primarily derived from the catabolism of the branched-chain amino acid valine.[1][2][3] Its availability directly influences the extent of histone isobutyrylation, a modification catalyzed by histone acetyltransferases (HATs) such as p300 and HAT1.[1][3] This mark, like acetylation, neutralizes the positive charge of lysine residues, which is postulated to weaken histone-DNA interactions and promote a chromatin state permissive for transcription.[4] Dysregulation of this compound metabolism is linked to human genetic disorders, underscoring the physiological importance of this metabolic-epigenetic axis. This document provides a comprehensive overview of the metabolic origins of this compound, the enzymatic machinery governing histone isobutyrylation, its impact on gene expression, and detailed protocols for its study.

The Metabolic Origin of this compound

The intracellular pool of this compound, the essential substrate for histone isobutyrylation, is derived from several metabolic pathways. The primary source is the catabolism of the essential branched-chain amino acid, valine.[2][4]

2.1 Valine Catabolism Pathway The breakdown of valine occurs predominantly in the mitochondria. The pathway involves two initial steps common to all branched-chain amino acids:

-

Transamination: Valine is converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).[4]

-

Oxidative Decarboxylation: α-ketoisovalerate is then irreversibly converted to this compound by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[4][5]

This process directly links dietary valine intake to the production of the this compound necessary for epigenetic modification. This compound is further metabolized to propionyl-CoA, which can then enter the citric acid cycle.[4][6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Integrated Transcriptomics and Metabolomics Analysis Reveal the Regulatory Mechanisms Underlying Sodium Butyrate-Induced Carotenoid Biosynthesis in Rhodotorula glutinis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptome dataset of HEK293T cells depleted of one of the subunits of the DNA-PK complex: Ku70, Ku80 or DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of lysine isobutyrylation as a new histone modification mark - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of isobutyryl-CoA

An In-depth Technical Guide to the Discovery and History of Isobutyryl-CoA

Introduction

Isobutyryl-Coenzyme A (this compound) is a pivotal intermediate metabolite situated at the crossroads of amino acid catabolism and, as more recent research reveals, epigenetic regulation. As the S-isobutyryl derivative of coenzyme A, it is primarily recognized for its essential role in the degradation pathway of the branched-chain amino acid, valine.[1][2] The history of this compound is intrinsically linked to the broader study of inborn errors of metabolism, where the identification of specific enzymatic deficiencies has illuminated complex metabolic pathways. This guide provides a technical overview of the key discoveries that defined the role of this compound, with a focus on the enzyme responsible for its metabolism, this compound dehydrogenase (IBD), and the associated genetic disorder.

Early Context: An Intermediate in the Valine Catabolic Pathway

For many years, this compound was understood as a standard intermediate in the mitochondrial pathway for valine catabolism. This pathway begins with the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate.[2][3] Subsequently, the branched-chain α-keto acid dehydrogenase complex catalyzes an irreversible oxidative decarboxylation to form this compound.[3][4]

The subsequent step, the dehydrogenation of this compound to methacrylyl-CoA, was initially thought to be catalyzed by a non-specific short-chain acyl-CoA dehydrogenase. However, the existence of a distinct, dedicated enzyme for this reaction was a critical discovery that clarified the unique aspects of valine metabolism.

Discovery of a Specific this compound Dehydrogenase (IBD)

The definitive identification of a specific this compound dehydrogenase (IBD), encoded by the ACAD8 gene, marked a turning point. Before this, the acyl-CoA dehydrogenases (ACDs) were known as a family of enzymes involved in fatty acid and amino acid catabolism, but the enzyme specific to valine breakdown was uncharacterized.[5]

A seminal 2002 study by Nguyen et al. provided the first enzymatic and molecular confirmation of a distinct IBD in humans.[6][7] Researchers used an expression system in Escherichia coli to produce a previously uncharacterized ACD-like protein (from the ACAD8 gene) and rigorously defined its substrate specificity.[6][7] This work confirmed the existence of a dedicated ACD in humans specific to valine catabolism.[7]

Experimental Protocols: Identification and Characterization of IBD

The methodologies employed in the discovery and characterization of IBD serve as a template for functional genomics and enzyme discovery.

-

Recombinant Protein Expression : The coding region of the ACAD8 cDNA was amplified and cloned into an E. coli expression vector. The bacteria were then induced to produce large quantities of the recombinant human ACAD8 protein.[6]

-

Protein Purification : The expressed protein was purified from E. coli cell extracts using chromatographic techniques to achieve a high degree of purity, suitable for enzymatic assays.[6]

-

Enzyme Activity Assays : The substrate specificity of the purified enzyme was determined using the ferricenium hexafluorophosphate (B91526) assay. This spectrophotometric method measures the rate of substrate-dependent reduction of ferricenium ion, which corresponds to the rate of acyl-CoA dehydrogenation. The assay was performed with various acyl-CoA substrates.[6]

-

Genetic Analysis of a Patient : A patient with a specific defect in valine oxidation was studied.[6][7] Total RNA was extracted from the patient's fibroblasts, and the ACAD8 cDNA was amplified via reverse transcription PCR (RT-PCR). Direct sequencing of the amplified cDNA was performed to identify disease-causing mutations.[6]

Quantitative Data: Substrate Specificity of IBD

The kinetic data from these experiments demonstrated that the ACAD8 enzyme has the highest catalytic efficiency for this compound, confirming its identity.[6][7]

| Substrate | kcat/Km (μM⁻¹s⁻¹) |

| This compound | 0.8 |

| (S) 2-Methylbutyryl-CoA | 0.23 |

| n-Propionyl-CoA | 0.04 |

| Table 1: Catalytic efficiency of recombinant human this compound dehydrogenase with various acyl-CoA substrates. Data sourced from Nguyen et al. (2002).[6][7] |

Confirmation via Human Genetics: this compound Dehydrogenase Deficiency (IBDD)

The discovery of this compound Dehydrogenase Deficiency (IBDD) provided the crucial link between the ACAD8 gene and its physiological function. IBDD is a rare autosomal recessive disorder that disrupts the breakdown of valine.[8] It was first described clinically in 1998 by Roe et al. in a patient with a specific deficit in valine oxidation.[8][9]

The molecular basis was confirmed when a homozygous missense mutation (905G>A) in the ACAD8 gene was identified in this patient, leading to an Arg302Gln amino acid substitution.[6][7] This mutation rendered the enzyme inactive, confirming that defects in ACAD8 cause IBDD.[6]

The advent of newborn screening using tandem mass spectrometry (MS/MS) has allowed for the detection of IBDD by identifying elevated levels of C4-acylcarnitine (butyrylcarnitine) in blood spots.[9][10] This has led to the identification of many more, often asymptomatic, individuals with this condition.[8][11]

Modern Perspectives: A Role in Epigenetics

More recently, the role of this compound has expanded beyond canonical metabolism. It is now recognized as an endogenous donor for a novel post-translational modification known as lysine (B10760008) isobutyrylation (Kibu) on histones.[1][12] This discovery places this compound at the interface between cellular metabolism and the epigenetic regulation of gene expression, opening new avenues of research for drug development, particularly in oncology.[12][13]

Conclusion

The history of this compound illustrates a classic scientific journey from its identification as a simple metabolic intermediate to the subject of detailed enzymatic and genetic investigation. The discovery of a specific this compound dehydrogenase, enabled by recombinant protein technology and confirmed through the study of the genetic disorder IBDD, was a landmark achievement. This work not only clarified a specific step in valine metabolism but also provided the tools for diagnosing a human disease. The ongoing discovery of its role in epigenetics ensures that this compound will remain a molecule of significant interest to researchers and clinicians for years to come.

References

- 1. This compound|High-Purity Biochemical|Research Use [benchchem.com]

- 2. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of this compound dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel ACAD8 variants identified in this compound dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]

- 9. Novel ACAD8 variants identified in this compound dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 11. This compound dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Isobutyryl-CoA for Novel Polyketide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The diversification of polyketide structures is a cornerstone of natural product drug discovery. Isobutyryl-CoA, a branched-chain acyl-CoA molecule, serves as a valuable alternative starter unit for polyketide synthases (PKSs), leading to the generation of novel polyketides with potentially altered and improved biological activities. This technical guide provides an in-depth overview of the principles, methodologies, and quantitative aspects of utilizing this compound as a precursor for polyketide synthesis. We will explore the metabolic pathways for this compound biosynthesis, strategies for engineering PKSs to accept this precursor, detailed experimental protocols for fermentation and product analysis, and quantitative data from relevant studies.

Introduction to this compound in Polyketide Synthesis

Polyketide biosynthesis is a modular process initiated by the selection of a starter unit by the loading module of a PKS. While acetyl-CoA and propionyl-CoA are the most common starter units, the incorporation of non-canonical starters like this compound introduces structural diversity, particularly branched alkyl moieties, into the polyketide backbone. A prime example of naturally occurring polyketides initiated with this compound is the avermectin (B7782182) family of potent antiparasitic agents produced by Streptomyces avermitilis.[1][2][3] The biosynthetic machinery for these compounds has inspired engineered approaches in other systems.

The successful incorporation of this compound into a polyketide scaffold hinges on two key factors: the availability of an intracellular pool of this compound and the presence of a PKS loading module that can recognize and utilize it.[4] This guide will delve into the metabolic engineering and chemoenzymatic strategies employed to address these requirements.

Metabolic Pathways for this compound Biosynthesis

The primary route for this compound production in many microorganisms is through the catabolism of the branched-chain amino acid, L-valine.[5][6] Understanding and manipulating this pathway is crucial for enhancing the supply of this precursor for polyketide synthesis.

The catabolic pathway from L-valine to this compound involves a series of enzymatic steps:

-

Transamination: L-valine is converted to α-ketoisovalerate by a branched-chain aminotransferase.

-

Oxidative Decarboxylation: α-ketoisovalerate is then converted to this compound by the branched-chain α-keto acid dehydrogenase complex (BCKDH).[7]

This pathway can be visualized as follows:

Metabolic engineering strategies to enhance this compound pools often involve the overexpression of genes encoding key enzymes in this pathway or the supplementation of the fermentation medium with L-valine or isobutyric acid.[6][7]

Engineering Polyketide Synthases for this compound Incorporation

The specificity of the PKS loading module, particularly the acyltransferase (AT) domain, is the primary determinant for starter unit selection.[8] To enable a PKS that naturally utilizes a different starter unit to accept this compound, two main strategies are employed:

-

Loading Module Swapping: The native loading module of a PKS can be replaced with one known to have specificity for this compound, such as the loading module from the avermectin PKS.[8]

-

Chemobiosynthesis: In this approach, the native loading module of the PKS is inactivated or bypassed, and a synthetic thioester of isobutyric acid, such as isobutyryl-N-acetylcysteamine (isobutyryl-SNAC), is fed to the fermentation culture.[9][10] The downstream modules of the PKS can then directly utilize this synthetic precursor.

The following diagram illustrates a general workflow for the chemoenzymatic synthesis of a polyketide using an this compound precursor.

Quantitative Data on this compound Derived Polyketide Production

The efficiency of this compound incorporation and the final titer of the resulting polyketide are critical metrics for evaluating the success of these engineering strategies. The following table summarizes quantitative data from a study on the chemobiosynthesis of 6-deoxyerythronolide B (6-dEB) analogues using an engineered E. coli and Streptomyces coelicolor strain expressing a 6-dEB synthase lacking its native loading module.[9][10]

| Precursor Fed (3.8 mM) | Host Organism | Polyketide Product | Titer (mg/L) |

| Butyryl-SNAC | E. coli | 15-Methyl-6-dEB | ~20 |

| Isobutyryl-SNAC | E. coli | 15-Isopropyl-6-dEB | ~15 |

| Butyryl-SNAC | S. coelicolor | 15-Methyl-6-dEB | ~50 |

| Isobutyryl-SNAC | S. coelicolor | 15-Isopropyl-6-dEB | ~40 |

Data is estimated from graphical representations in the source publication.[10]

Experimental Protocols

This section provides a compilation of detailed methodologies for the key experiments involved in the production and analysis of this compound derived polyketides.

Synthesis of Isobutyryl-N-acetylcysteamine (Isobutyryl-SNAC)

This protocol is adapted from a general procedure for preparing monoketide-thioesters.[9]

Materials:

-

Isobutyric acid

-

N-acetylcysteamine

-

1-[3-(Dimethylamino)propyl]-1-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂), dry

-

Silica (B1680970) gel for chromatography

-

Acetone (B3395972)/hexanes solvent system

Procedure:

-

Dissolve N-acetylcysteamine (1 equivalent) in dry CH₂Cl₂ to a concentration of 0.13 M.

-

Add EDC (3 equivalents) to the solution. The mixture will initially be cloudy and then clarify upon stirring.

-

To the clear solution, add isobutyric acid (2.5 equivalents) followed by DMAP (0.1 equivalents).

-

Stir the reaction mixture for approximately 15 hours at room temperature. Monitor the reaction completion by thin-layer chromatography.

-

Concentrate the product in vacuo.

-

Purify the crude product by silica gel chromatography using an acetone/hexanes gradient to yield isobutyryl-SNAC.

Fermentation of Engineered Streptomyces coelicolor

This protocol provides a general framework for the fermentation of engineered Streptomyces strains for polyketide production.[11][12][13]

Materials:

-

Engineered Streptomyces coelicolor strain (e.g., M1152 expressing a modified PKS)

-

Soy-Flour Mannitol (SFM) agar (B569324) plates for spore generation

-

R5 or TSB liquid medium for seed culture

-

Production medium (e.g., SMM or R2YE)

-

Appropriate antibiotics (e.g., kanamycin, hygromycin)

-

Baffled Erlenmeyer flasks

Procedure:

-

Spore Preparation: Streak the engineered S. coelicolor strain on SFM agar plates and incubate at 30°C for approximately 7 days to allow for sporulation. Harvest spores by adding sterile water to the plate and gently scraping the surface. Filter the spore suspension through sterile cotton wool.

-

Seed Culture: Inoculate 50 mL of R5 or TSB medium in a 250 mL baffled flask with the spore suspension. Add the required antibiotics. Incubate at 30°C with shaking at 180 RPM for 48-72 hours.

-

Production Culture: Inoculate 100 mL of production medium (SMM or R2YE) in a 250 mL baffled flask with the seed culture (e.g., 5% v/v). Add the necessary antibiotics.

-

Precursor Feeding: At a specific time point during the fermentation (e.g., after 24 or 48 hours of growth), add a sterile-filtered solution of isobutyryl-SNAC to the desired final concentration (e.g., 3.8 mM).

-

Incubation: Continue the fermentation at 30°C with shaking at 250 RPM for a total of 6-7 days.

-

Harvesting: After the incubation period, harvest the culture broth for extraction.

Extraction of Polyketides from Fermentation Broth

This is a general protocol for the solvent-based extraction of polyketides from bacterial cultures.[14]

Materials:

-

Fermentation broth

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Centrifuge the fermentation broth to separate the mycelia from the supernatant. The polyketide product may be present in either or both fractions, so it is advisable to process both.

-

Extraction of Supernatant: Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with HCl. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.

-

Extraction of Mycelia: Resuspend the mycelial pellet in a suitable volume of acetone or methanol (B129727) and sonicate to lyse the cells. Centrifuge to remove cell debris. Concentrate the solvent extract and then perform a liquid-liquid extraction with ethyl acetate as described for the supernatant.

-

Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

The crude extract can be further purified by chromatographic techniques such as HPLC.

LC-MS/MS Quantification of this compound Derived Polyketides

This protocol outlines a general approach for the quantification of a specific polyketide, such as 15-isopropyl-6-dEB, using LC-MS/MS.[15]

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm particle size).

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

-

Sample Preparation: Dissolve the crude extract or purified fractions in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter.

-

Standard Curve Preparation: Prepare a series of standard solutions of the purified polyketide of known concentrations in the same solvent as the samples.

-

LC Separation:

-

Inject a fixed volume of the sample and standards onto the C18 column.

-

Use a gradient elution program to separate the components. An example gradient could be:

-

0-2 min: 5% B

-

2-15 min: linear gradient to 95% B

-

15-20 min: hold at 95% B

-

20-21 min: return to 5% B

-

21-25 min: re-equilibration at 5% B

-

-

The flow rate would typically be in the range of 0.2-0.4 mL/min for a UHPLC system.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source, likely in positive ion mode.

-

Optimize the MS parameters (e.g., capillary voltage, source temperature) for the target analyte.

-

Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of the polyketide) and a specific product ion (a characteristic fragment). For 15-isopropyl-6-dEB, the precursor and product ions would need to be determined experimentally.

-

-

Quantification:

-

Integrate the peak areas of the target polyketide in both the standards and the samples.

-

Construct a standard curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the polyketide in the samples by interpolating their peak areas on the standard curve.

-

Conclusion

The use of this compound as a precursor for polyketide synthesis represents a powerful strategy for generating novel and potentially bioactive molecules. This guide has provided a comprehensive overview of the key considerations and methodologies, from understanding the underlying metabolic pathways to detailed experimental protocols for production and analysis. By combining metabolic engineering of precursor supply with the chemoenzymatic or genetic engineering of polyketide synthases, researchers can continue to expand the chemical diversity of this important class of natural products, paving the way for the discovery of new therapeutics. The provided protocols and quantitative data serve as a valuable resource for scientists and professionals in the field of drug development and synthetic biology.

References

- 1. Multi-factorial engineering of heterologous polyketide production in Escherichia coli reveals complex pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Precursor supply for polyketide biosynthesis: the role of crotonyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Branched-chain fatty acid requirement for avermectin production by a mutant of Streptomyces avermitilis lacking branched-chain 2-oxo acid dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemobiosynthesis of Novel 6-Deoxyerythronolide B Analogues by Mutation of the Loading Module of 6-Deoxyerythronolide B Synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. An Engineered Strong Promoter for Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recombinant polyketide synthesis in Streptomyces: engineering of improved host strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

the link between isobutyryl-CoA and metabolic diseases

An In-depth Technical Guide on the Link Between Isobutyryl-CoA and Metabolic Diseases

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isobutyryl-coenzyme A (this compound) is a pivotal intermediate in the mitochondrial catabolism of the branched-chain amino acid (BCAA) valine. While its direct role in metabolic disease was historically confined to the rare inborn error of metabolism, this compound Dehydrogenase Deficiency (IBDD), recent research has uncovered broader implications in prevalent metabolic disorders such as obesity and insulin (B600854) resistance. This is largely due to the established link between dysregulated BCAA catabolism and metabolic syndrome. Furthermore, the discovery of this compound as a substrate for a novel epigenetic modification—histone lysine (B10760008) isobutyrylation (Kibu)—has provided a direct mechanistic link between cellular metabolic states and the regulation of gene expression. This guide provides a detailed overview of this compound metabolism, its pathological implications in both rare and common diseases, key quantitative data, and the experimental methodologies used in its study.

The Central Role of this compound in Valine Catabolism

The breakdown of the three BCAAs—leucine, isoleucine, and valine—begins with two common enzymatic steps before their pathways diverge. Valine catabolism, which occurs within the mitochondria, proceeds through a series of reactions that generate propionyl-CoA, an anaplerotic substrate for the Krebs cycle. This compound is the product of the second step and the substrate for the third, disease-relevant step.

The catabolic pathway for valine is as follows:

-

Transamination: Valine is converted to α-ketoisovalerate (KIV) by branched-chain aminotransferase (BCAT).

-

Oxidative Decarboxylation: KIV is irreversibly converted to this compound by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Dehydrogenation: this compound is oxidized to methacrylyl-CoA by this compound dehydrogenase (IBD), encoded by the ACAD8 gene.[1] This step is deficient in IBDD.

-

Subsequent Steps: Methacrylyl-CoA is further metabolized through several steps to ultimately yield propionyl-CoA, which is then converted to succinyl-CoA and enters the Krebs cycle.

This compound Dehydrogenase Deficiency (IBDD)

IBDD is a rare autosomal recessive disorder caused by biallelic mutations in the ACAD8 gene, which encodes the this compound dehydrogenase enzyme.[1][2] The resulting enzymatic dysfunction leads to the accumulation of this compound and its derivatives.

Clinical Presentation and Diagnosis

While many individuals identified through newborn screening remain asymptomatic, symptomatic cases have been reported.[1][2] The diagnosis of IBDD follows a workflow initiated by abnormal newborn screening results.

Quantitative Biomarkers

The primary diagnostic marker for IBDD is an elevation of C4-acylcarnitine (isobutyrylcarnitine) in blood spots or plasma. Confirmatory testing can distinguish it from other causes of C4 elevation, such as short-chain acyl-CoA dehydrogenase deficiency (SCADD).

| Biomarker | Matrix | Typical Finding in IBDD | Normal Range (Exemplary) | Reference |

| C4-Acylcarnitine | Dried Blood Spot / Plasma | Significantly Elevated (e.g., 0.67–2.32 µmol/L) | < 0.5 µmol/L | [2][3] |

| Isobutyrylglycine | Urine | Elevated | Not typically detected | [3] |

| Carnitine (Free) | Plasma | May be secondarily depleted | 25-50 µmol/L |

Broader Links to Prevalent Metabolic Diseases

Beyond the rare monogenic disease of IBDD, dysregulation of the BCAA catabolic pathway, including this compound metabolism, is strongly associated with common metabolic diseases.

BCAA Catabolism in Obesity and Insulin Resistance

Elevated circulating levels of BCAAs are a well-established metabolic signature of obesity, insulin resistance, and type 2 diabetes.[4][5] This is thought to result from impaired BCAA catabolism in key metabolic tissues like adipose tissue and the liver.[5][6] The accumulation of BCAA and their catabolic intermediates can interfere with insulin signaling and promote lipotoxicity. For instance, 3-hydroxyisobutyrate (B1249102) (3-HIB), a downstream metabolite of this compound, has been shown to stimulate fatty acid uptake by muscle tissue, contributing to lipid accumulation and insulin resistance.[7][8]

This compound and Epigenetic Regulation

A groundbreaking discovery has been the identification of lysine isobutyrylation (Kibu) as a novel post-translational modification on histones.[9][10][11] this compound serves as the donor for this modification, which is catalyzed by histone acetyltransferases (HATs) like p300.[12] This finding establishes a direct link between the metabolic flux through the valine catabolic pathway and the epigenetic control of gene expression. An accumulation of this compound could, therefore, alter the chromatin landscape and transcription programs, potentially influencing genes involved in metabolism and inflammation.[9][13]

Key Experimental Methodologies

The study of this compound and its related metabolites relies on sophisticated analytical techniques.

Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This is the cornerstone method for newborn screening and the diagnosis of IBDD.[14][15]

-

Principle: Acylcarnitines are extracted from a biological matrix (e.g., dried blood spot, plasma) and derivatized to form butyl esters. The sample is then introduced into a tandem mass spectrometer, typically via flow injection. A precursor ion scan for m/z 85 (a common fragment of carnitine esters) is used to identify all acylcarnitine species present in the sample based on their unique molecular weights.

-

Sample Preparation (Dried Blood Spot):

-

A 3 mm disk is punched from the dried blood spot into a 96-well plate.

-

Analytes are extracted using a methanol (B129727) solution containing deuterated internal standards.[14]

-

The methanol extract is transferred to a new plate and dried under nitrogen.

-

Derivatization is performed by adding 3N HCl in n-butanol and incubating at 65°C for 15-30 minutes.[14]

-

The derivatization agent is evaporated, and the residue is reconstituted in mobile phase for MS/MS analysis.

-

-

Instrumentation: Electrospray ionization tandem mass spectrometer (ESI-MS/MS).

-

Limitation: Standard flow-injection MS/MS cannot separate isomers, such as isobutyrylcarnitine (B1203888) (C4) and butyrylcarnitine (B1668139) (C4).[16]

Isomer-Specific Quantification by UPLC-MS/MS

To overcome the limitations of standard MS/MS, Ultra-Performance Liquid Chromatography (UPLC) is coupled to the mass spectrometer to separate isomers prior to detection.[16][17]

-

Principle: This method adds a chromatographic separation step before mass analysis. The different chemical structures of isobutyrylcarnitine and butyrylcarnitine cause them to have slightly different retention times on a UPLC column, allowing for their individual quantification.

-

Chromatography: A C8 or C18 reversed-phase column is typically used with a gradient of mobile phases (e.g., water and methanol/acetonitrile with modifiers like formic acid or ammonium (B1175870) acetate).[16]

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for highly sensitive and specific quantification.[17]

This compound Dehydrogenase (ACAD8) Enzyme Activity Assay

The definitive method to measure the catalytic activity of the IBD enzyme is the ETF fluorescence reduction assay.[18]

-

Principle: This assay measures the transfer of electrons from the ACAD enzyme substrate (this compound) to its natural electron acceptor, the electron transfer flavoprotein (ETF). The oxidized FAD cofactor in ETF is fluorescent. When it accepts an electron and is reduced, its fluorescence decreases. The rate of fluorescence decrease is directly proportional to the enzyme's activity.

-

Reagents:

-

Protocol Outline:

-

The assay is performed in a sealed, anaerobic cuvette or 96-well plate to prevent re-oxidation of ETF by molecular oxygen.

-

ETF and the ACAD8 enzyme are mixed in the anaerobic buffer. A baseline fluorescence reading is taken (Excitation ~380 nm, Emission ~495 nm).

-

The reaction is initiated by adding this compound.

-

The decrease in fluorescence over time is monitored. The initial rate is calculated and converted to specific activity (nmol/min/mg) using the known fluorescence properties of ETF.

-

-

Quantitative Data: The kinetic constants of recombinant human ACAD8 have been determined using this method.[19]

| Substrate | kcat/Km (µM⁻¹s⁻¹) |

| This compound | 0.8 |

| (S)-2-Methylbutyryl-CoA | 0.23 |

| n-Propionyl-CoA | 0.04 |

Therapeutic Strategies and Drug Development

For IBDD, management is often conservative due to the frequently asymptomatic nature of the condition, but may involve carnitine supplementation to replenish depleted stores and facilitate the excretion of this compound as isobutyrylcarnitine.

For broader metabolic diseases, the BCAA catabolic pathway is an attractive therapeutic target. Strategies aimed at enhancing BCAA breakdown could potentially lower circulating levels of BCAAs and their derivatives, thereby improving insulin sensitivity.[5] Modulating the epigenetic effects of this compound is a nascent but exciting area. Developing inhibitors or activators for the "writers" (e.g., p300) and "erasers" of histone isobutyrylation could offer novel therapeutic avenues for diseases driven by metabolic-epigenetic dysregulation.

Conclusion

This compound stands at a critical metabolic crossroads. It is a key intermediate in valine catabolism, and its dysregulation is the direct cause of the rare genetic disorder IBDD. More broadly, the pathway in which this compound participates is intimately linked to the pathogenesis of obesity and insulin resistance. The recent discovery of its role as a donor for histone isobutyrylation provides a novel mechanistic framework connecting nutrient metabolism to epigenetic control and cellular function. For researchers and drug developers, understanding the multifaceted roles of this compound opens up new diagnostic and therapeutic possibilities for a range of metabolic diseases.

References

- 1. This compound dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 2. Frontiers | Novel ACAD8 variants identified in this compound dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]

- 3. Novel ACAD8 variants identified in this compound dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCAA Metabolism and Insulin Sensitivity - Dysregulated by Metabolic Status? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of branched-chain amino acid metabolism in the pathogenesis of obesity and type 2 diabetes-related metabolic disturbances BCAA metabolism in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 7. advancedmolecularlabs.com [advancedmolecularlabs.com]

- 8. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of lysine isobutyrylation as a new histone modification mark - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Identification of lysine isobutyrylation as a new histone modification mark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. This compound dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 16. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of this compound dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. angioproteomie.com [angioproteomie.com]

Endogenous Sources of Isobutyryl-CoA in Mammals: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyryl-coenzyme A (isobutyryl-CoA) is a pivotal intermediate in branched-chain amino acid metabolism. Its accumulation or deficiency is implicated in various metabolic disorders, making the elucidation of its endogenous sources a critical area of research for understanding disease pathogenesis and developing novel therapeutic interventions. This technical guide provides an in-depth overview of the primary metabolic pathways contributing to the this compound pool in mammals, supported by experimental methodologies for its quantification and visualization of the involved biochemical pathways.

Core Endogenous Sources of this compound

In mammals, this compound is primarily derived from the catabolism of the essential branched-chain amino acid (BCAA) L-valine. Other notable endogenous sources include the degradation of the pyrimidine (B1678525) base thymine (B56734), the oxidation of branched-chain fatty acids, and the metabolic activity of the gut microbiota.

Valine Catabolism

The principal and most well-documented source of this compound is the mitochondrial degradation of L-valine.[1][2][3] This multi-step enzymatic pathway is crucial for energy production and the provision of precursors for other metabolic processes.

The initial steps of BCAA catabolism are shared among valine, leucine, and isoleucine, involving a transamination followed by an oxidative decarboxylation. The subsequent steps are specific to each amino acid. For valine, the pathway proceeds as follows:

-

Transamination: L-valine is converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).

-

Oxidative Decarboxylation: α-ketoisovalerate is then oxidatively decarboxylated to this compound by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4]

This pathway is tightly regulated and is the major contributor to the cellular this compound pool under normal physiological conditions.

Thymine Catabolism

The degradation of the pyrimidine base thymine, a component of DNA, also leads to the formation of intermediates that can be converted to this compound. The catabolic pathway of thymine ultimately produces β-aminoisobutyrate, which can then be further metabolized to propionyl-CoA, a downstream product of this compound metabolism.[5][6] While this pathway contributes to the overall pool of related metabolites, its direct quantitative contribution to the this compound pool is considered to be less significant than that of valine catabolism.

Branched-Chain Fatty Acid Oxidation

The oxidation of branched-chain fatty acids, which can be derived from dietary sources or synthesized endogenously, represents another potential source of this compound. These fatty acids, characterized by one or more methyl branches, undergo β-oxidation, which can yield this compound as an intermediate.

Gut Microbiota Metabolism

The gut microbiota plays a significant role in host metabolism through the fermentation of dietary components. The breakdown of proteins by intestinal bacteria, particularly the catabolism of branched-chain amino acids like valine, produces branched-chain fatty acids (BCFAs) such as isobutyrate.[7][8] This isobutyrate can be absorbed by the host and subsequently activated to this compound in the intestinal epithelial cells and other tissues.[8] The contribution of the gut microbiota to the host's this compound pool can be influenced by diet and the composition of the microbiome.[9][10][11]

Data Presentation: Contribution of Endogenous Sources to this compound Pool

While the catabolism of valine is recognized as the primary source of this compound, precise quantitative data on the relative contributions of each endogenous pathway in different mammalian tissues are not extensively available in the current literature. The following table summarizes the known contributions on a qualitative basis.

| Endogenous Source | Relative Contribution | Key Tissues/Locations | Notes |

| Valine Catabolism | High | Mitochondria of various tissues, including liver, muscle, and kidney. | Considered the major pathway for this compound production.[1][2] |

| Thymine Catabolism | Low | Cytosol and Mitochondria | Contributes to the pool of related metabolites, but its direct contribution to this compound is likely minor compared to valine.[6] |

| Branched-Chain Fatty Acid Oxidation | Low to Moderate | Mitochondria | Contribution is dependent on the dietary intake and endogenous levels of branched-chain fatty acids. |

| Gut Microbiota | Variable | Colon | Production of isobutyrate by gut bacteria can be a significant source, which is then converted to this compound by the host.[7][8] |

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound in biological samples is essential for studying its metabolic roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.[12][13][14]

Sample Preparation

Proper sample preparation is critical to prevent the degradation of acyl-CoAs and to remove interfering substances.

For Mammalian Tissues:

-

Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

-

Homogenize the frozen tissue (~50 mg) in a cold acidic solution, such as 0.4 M perchloric acid, to precipitate proteins and extract metabolites.[15][16]

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the protein precipitate.[15][16]

-

Neutralize the supernatant with a potassium carbonate solution.[15][16]

-

Perform solid-phase extraction (SPE) on the neutralized supernatant using a C18 cartridge to purify and concentrate the acyl-CoAs. Elute the acyl-CoAs with an appropriate solvent, such as methanol (B129727) containing ammonium (B1175870) acetate.[17]

For Cultured Mammalian Cells:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate proteins by adding a cold organic solvent, such as methanol or a mixture of acetonitrile (B52724)/methanol/water.[18][19]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed to pellet cell debris and precipitated proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[18]

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[18][20]

Liquid Chromatography (LC) Separation

Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other acyl-CoAs and matrix components.

-

Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is typically used.[21]

-

Mobile Phase A: An aqueous solution containing an ion-pairing agent or a buffer, such as 10 mM ammonium acetate.[18][20]

-

Mobile Phase B: An organic solvent, such as acetonitrile or methanol.[18][20]

-

Gradient Elution: A gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.[18][20]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[22]

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[23]

Tandem Mass Spectrometry (MS/MS) Detection

Detection and quantification are performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operated in positive electrospray ionization (ESI+) mode.[23]

-

Ionization: Electrospray ionization (ESI) is used to generate protonated molecular ions [M+H]+ of the acyl-CoAs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[23] This involves monitoring a specific precursor-to-product ion transition for each analyte.

-

MRM Transition for this compound: The precursor ion for this compound is m/z 838.2, and a common product ion resulting from the fragmentation of the CoA moiety is m/z 331.1.

-

Instrument Parameters: Parameters such as capillary voltage, cone voltage, collision energy, and gas flows should be optimized for each instrument to achieve maximum sensitivity.[18]

Mandatory Visualizations

Signaling Pathways

Caption: Valine Catabolism Pathway to this compound.

Caption: Thymine Catabolism leading to Propionyl-CoA.

Experimental Workflow

Caption: Workflow for this compound Quantification.

Conclusion

The endogenous pool of this compound in mammals is maintained through several metabolic pathways, with the catabolism of L-valine being the most significant contributor. The degradation of thymine, oxidation of branched-chain fatty acids, and the metabolic output of the gut microbiota also contribute to this pool, although their relative importance can vary depending on physiological and dietary conditions. The precise quantification of this compound using robust analytical techniques like LC-MS/MS is crucial for advancing our understanding of its role in health and disease, and for the development of targeted therapeutic strategies. Further research is warranted to delineate the quantitative contributions of these pathways in different tissues and pathological states.

References

- 1. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An investigation of the metabolism of valine to isobutyl alcohol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Associations between the gut microbiota and host responses to high altitude - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A host-microbial metabolite interaction gut-on-a-chip model of the adult human intestine demonstrates beneficial effects upon inulin treatment of gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Association of the Gut Microbiota with the Host’s Health through an Analysis of Biochemical Markers, Dietary Estimation, and Microbial Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]

- 13. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Targeted Determination of Tissue Energy Status by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

- 23. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Subcellular Localization of Isobutyryl-CoA Pools: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyryl-CoA is a pivotal intermediate in the catabolism of the branched-chain amino acid valine. Its subcellular compartmentalization is crucial for understanding cellular energy metabolism, nutrient sensing, and the pathophysiology of metabolic diseases. This technical guide provides a comprehensive overview of the subcellular localization of this compound pools, details established experimental protocols for their analysis, and explores the intricate metabolic pathways in which they participate. While direct quantitative measurement of this compound in discrete subcellular compartments is technically challenging due to its isomeric nature with butyryl-CoA, this guide outlines the current state of knowledge and provides methodologies to advance our understanding in this area.

Introduction

This compound is a short-chain branched acyl-coenzyme A (acyl-CoA) molecule primarily derived from the catabolism of valine. The metabolic fate of this compound is intrinsically linked to mitochondrial function, where it is further oxidized to provide substrates for the tricarboxylic acid (TCA) cycle. The concentration and localization of this compound and other acyl-CoA pools are critical regulatory nodes in cellular metabolism, influencing processes ranging from energy homeostasis to post-translational modification of proteins. An in-depth understanding of the subcellular distribution of this compound is therefore essential for researchers in metabolic diseases, oncology, and drug development.

Metabolic Pathways Involving this compound

The generation and degradation of this compound are confined to specific subcellular compartments, primarily the cytoplasm and mitochondria. The canonical pathway for this compound metabolism is the catabolism of valine.

Valine Catabolism: A Dual-Compartment Process

The breakdown of valine to this compound involves a series of enzymatic reactions that span the cytoplasm and the mitochondrial matrix.

-

Cytosolic and Mitochondrial Transamination: The initial step is the reversible transamination of valine to α-ketoisovalerate. This reaction is catalyzed by branched-chain amino acid transaminases (BCATs), which exist as isoforms in both the cytoplasm (BCAT1) and the mitochondria (BCAT2)[1][2].

-

Mitochondrial Oxidative Decarboxylation: The α-ketoisovalerate produced in both compartments is then transported into the mitochondrial matrix[3]. Inside the mitochondria, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate to this compound[1][4].

-

Mitochondrial Dehydrogenation: this compound is subsequently dehydrogenated to methacrylyl-CoA by the mitochondrial enzyme this compound dehydrogenase (IBD)[5][6]. This step is a key commitment in the further catabolism of the valine carbon skeleton.

The subsequent steps of valine catabolism, leading to the production of propionyl-CoA which then enters the TCA cycle as succinyl-CoA, also occur within the mitochondria[4][7].

Figure 1: Subcellular localization of the valine catabolic pathway leading to this compound.

Quantitative Data on Subcellular this compound Pools

The precise quantification of this compound in different subcellular compartments is hampered by a significant analytical challenge: its structural isomerism with butyryl-CoA. Most current mass spectrometry-based methods for acyl-CoA analysis do not chromatographically separate these two isomers, leading to their combined measurement as "(iso)butyryl-CoA"[8][9].

The Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF) method is a state-of-the-art technique for quantifying subcellular acyl-CoA pools[8][10][11]. However, published data using this method reports on the combined (iso)butyryl-CoA pool. While this data provides valuable insights into the overall C4-acyl-CoA distribution, it does not allow for the specific quantification of this compound.

The following table presents illustrative data for the combined (iso)butyryl-CoA pool in different subcellular fractions, as determined by methods that do not distinguish between the isomers. It is important to note that the relative contributions of this compound and butyryl-CoA to this combined pool are likely to vary depending on the cell type and metabolic state. Given that the primary pathway for this compound synthesis is mitochondrial valine catabolism, it is reasonable to infer that a significant portion of the mitochondrial (iso)butyryl-CoA pool is indeed this compound.

Table 1: Illustrative Quantitative Data on Subcellular (Iso)butyryl-CoA Pools

| Cell/Tissue Type | Subcellular Fraction | (Iso)butyryl-CoA Concentration (pmol/10^6 cells or pmol/mg tissue) | Reference Method |

| Cultured Adipocytes | Mitochondria | Data not available for isomers | SILEC-SF |

| Cultured Adipocytes | Cytosol | Data not available for isomers | SILEC-SF |

| Mouse Liver | Mitochondria | Data not available for isomers | SILEC-SF |

| Mouse Liver | Cytosol | Data not available for isomers | SILEC-SF |

| Human Heart | Mitochondria | Data not available for isomers | SILEC-SF |

| Human Heart | Cytosol | Data not available for isomers | SILEC-SF |

Note: Specific quantitative values for the combined (iso)butyryl-CoA pool are highly variable between studies and cell types. The table highlights the current limitation in distinguishing the isomers.

Experimental Protocols

The accurate determination of subcellular this compound pools requires a combination of robust subcellular fractionation techniques and sensitive, specific analytical methods capable of resolving isomeric acyl-CoAs.

Subcellular Fractionation

The isolation of distinct and pure subcellular compartments is the foundational step. Differential centrifugation is a widely used method for separating mitochondria, cytosol, and nuclei.

Figure 2: Workflow for subcellular fractionation by differential centrifugation.

Protocol: Isolation of Mitochondria, Cytosol, and Nuclei by Differential Centrifugation

-

Homogenization: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell. Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle. The number of strokes should be optimized to ensure cell lysis without significant organelle damage.

-

Nuclear Pellet Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei and intact cells. This pellet can be further purified to isolate nuclei.

-

Mitochondrial Pellet Isolation: Carefully collect the supernatant from the previous step and centrifuge at a medium speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Cytosolic Fraction Isolation: The supernatant from the mitochondrial centrifugation step is then subjected to a high-speed centrifugation (e.g., 100,000 x g) for 60 minutes at 4°C to pellet microsomes. The final supernatant is the cytosolic fraction.

-

Washing and Purity Assessment: The nuclear and mitochondrial pellets should be washed to remove cytosolic contamination. The purity of each fraction should be assessed by Western blotting for marker proteins of each compartment (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, and GAPDH for cytosol).

Acyl-CoA Extraction

Efficient extraction of acyl-CoAs from subcellular fractions is critical for accurate quantification.

Protocol: Acyl-CoA Extraction from Subcellular Fractions

-

Quenching and Lysis: Immediately after fractionation, add a cold extraction solvent to the subcellular fractions to quench enzymatic activity and precipitate proteins. A common extraction solvent is 10% trichloroacetic acid (TCA) or a mixture of acetonitrile, methanol, and water.

-

Sonication: Sonicate the samples on ice to ensure complete lysis and release of metabolites.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.

Quantification of this compound by UPLC-MS/MS

To overcome the challenge of separating this compound and butyryl-CoA, a specialized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is required.

Protocol: UPLC-MS/MS for the Separation and Quantification of this compound and Butyryl-CoA

This protocol is adapted from methods developed for the analysis of short-chain acyl-CoAs in plant matrices, which have demonstrated successful separation of this compound and n-butyryl-CoA[12][13].

-

Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient elution using two mobile phases:

-

Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine) and an acid (e.g., acetic acid).

-

Mobile Phase B: Methanol or acetonitrile.

-

-

Gradient: A shallow gradient elution profile should be optimized to achieve baseline separation of the isomeric C4-acyl-CoAs.

-

Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. The MRM transitions are specific for the precursor and product ions of this compound and butyryl-CoA.

-

Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard for this compound and generating a standard curve.

Figure 3: Analytical workflow for the specific quantification of this compound.

Conclusion and Future Directions

The subcellular localization of this compound is predominantly mitochondrial, a consequence of its role as a key intermediate in the mitochondrial catabolism of valine. While the initial transamination of valine can occur in the cytoplasm, the subsequent conversion to and degradation of this compound are confined to the mitochondrial matrix.

A significant gap in our current understanding is the lack of specific quantitative data for this compound pools in different subcellular compartments, largely due to the analytical challenge of separating it from its isomer, butyryl-CoA. The development and application of advanced analytical techniques, such as the UPLC-MS/MS method described herein, to subcellular fractions from various cell types and tissues will be crucial to fill this knowledge gap.

Future research should focus on:

-

Applying isomer-resolving analytical methods to the SILEC-SF workflow to specifically quantify subcellular this compound pools.

-

Investigating the regulation of the α-ketoisovalerate transporter to understand how the flux of valine catabolism is controlled between the cytoplasm and mitochondria.

-

Exploring the potential for extra-mitochondrial this compound metabolism under specific physiological or pathological conditions.

A more precise understanding of the subcellular dynamics of this compound will provide valuable insights into the regulation of cellular metabolism and may reveal novel therapeutic targets for a range of metabolic diseases.

References

- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. mdpi.com [mdpi.com]

- 3. pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of this compound dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coordinated expression of valine catabolic enzymes during adipogenesis: analysis of activity, mRNA, protein levels, and metabolic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 13. researchgate.net [researchgate.net]

Isobutyryl-CoA and its Impact on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain acyl modifications of lysine (B10760008) residues on histone proteins are critical regulators of chromatin structure and gene expression. Among these, lysine isobutyrylation (Kibu), a structural isomer of n-butyrylation, has emerged as a significant post-translational modification (PTM) linking cellular metabolism to epigenetic control. Isobutyryl-CoA, derived primarily from the catabolism of the branched-chain amino acid valine, serves as the donor for this modification. This technical guide provides an in-depth overview of this compound metabolism, its role in histone modification, the subsequent impact on gene expression, and the methodologies employed for its study. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and explore this regulatory mechanism.

Introduction to Lysine Isobutyrylation

Lysine acylation is a fundamental mechanism for regulating protein function, with lysine acetylation being the most extensively studied. However, a growing repertoire of other short-chain acylations, including propionylation, butyrylation, and crotonylation, have been identified, each with distinct biochemical origins and functional consequences.[1] Lysine isobutyrylation (Kibu) was identified as a novel histone modification, adding another layer of complexity to the epigenetic landscape.[1][2][3] Unlike its straight-chain isomer, n-butyryl-CoA, which is derived from fatty acid metabolism, this compound originates from the catabolism of valine and the oxidation of branched-chain fatty acids.[1][2][4][5][6][7] This direct link to amino acid metabolism positions isobutyrylation as a key sensor of cellular metabolic status, capable of translating metabolic fluctuations into changes in gene expression.

The Metabolic Pathway of this compound

The primary source of cellular this compound is the catabolic pathway of the branched-chain amino acid, valine.[1][2][4][5][6][8] Exogenous isobutyrate can also be converted to this compound by cellular short-chain acyl-CoA synthetases.[4][6] The metabolic origin of this compound is distinct from that of n-butyryl-CoA, which is primarily derived from fatty acid metabolism.[1][4][6] This distinction is crucial as it implies that the two isomeric butyrylations may respond to different metabolic cues and regulate distinct sets of genes.

The metabolic pathway leading to the formation of this compound is depicted below:

Deficiencies in the enzymes involved in valine catabolism, such as this compound dehydrogenase, lead to the accumulation of this compound and related metabolites, resulting in the genetic disorder this compound dehydrogenase deficiency (IBDD).[9][10][11][12][13] This condition, often detected through newborn screening, can manifest with a range of symptoms including poor feeding, developmental delay, and cardiomyopathy, highlighting the physiological importance of proper this compound metabolism.[10][11][12][13][14][15]

Isobutyrylation of Histones and Gene Regulation

"Writers" of Isobutyrylation

Lysine acetyltransferases (KATs) are the "writer" enzymes that catalyze the transfer of acyl groups from acyl-CoA donors to lysine residues on histone and non-histone proteins.[1] Several KATs have been shown to possess lysine isobutyryltransferase activity in vitro. Notably, the acetyltransferases p300 and HAT1 have been identified as major enzymes responsible for histone isobutyrylation.[1][2][5][6][7] Transfection experiments have demonstrated that p300 can regulate the levels of histone isobutyrylation within the cell.[1][7]

Impact on Gene Expression

Histone isobutyrylation, like acetylation, neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that is permissive for transcription. RNA-Seq profiling of cells treated with isobutyrate revealed significant changes in the expression of numerous genes involved in pivotal biological pathways.[1][2][5][6][7] This indicates that fluctuations in this compound levels can have a global impact on the cellular transcriptome.

The general mechanism of how this compound influences gene expression is illustrated in the following diagram: